

Spectroscopic data for 6-Chloro-3-iodo-1H-indazole characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-3-iodo-1H-indazole

Cat. No.: B1358161

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Characterization of 6-Chloro-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of **6-Chloro-3-iodo-1H-indazole**. This compound is a halogenated indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values to facilitate its identification and use in research.

Spectroscopic Data

While direct experimental spectra for **6-Chloro-3-iodo-1H-indazole** are not readily available in published literature, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of structurally similar compounds, including 6-bromo-3-iodo-1H-indazole and various other substituted indazoles.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| ~13.8 | br s | 1H | N1-H |
| ~7.90 | d | 1H | H-7 |
| ~7.55 | d | 1H | H-4 |
| ~7.20 | dd | 1H | H-5 |

Note: Chemical shifts are predictive and may vary based on experimental conditions.

Predicted ^{13}C NMR Data

Solvent: DMSO- d_6

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~141.5 | C-7a |
| ~133.0 | C-6 |
| ~128.0 | C-3a |
| ~122.5 | C-5 |
| ~121.0 | C-4 |
| ~112.0 | C-7 |
| ~90.0 | C-3 |

Note: Chemical shifts are predictive and based on analogous structures.

Mass Spectrometry Data

| Technique | Predicted $[\text{M}+\text{H}]^+$ (m/z) |
|-----------|---|
| ESI-MS | 278.9, 280.9 |

Note: The predicted mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine and one iodine atom.

Experimental Protocols

The synthesis of **6-Chloro-3-iodo-1H-indazole** can be achieved through the direct iodination of 6-chloro-1H-indazole. The following protocol is adapted from established procedures for the synthesis of similar 3-iodo-1H-indazole derivatives.

Synthesis of 6-Chloro-3-iodo-1H-indazole

Materials:

- 6-Chloro-1H-indazole
- Iodine (I₂)
- Potassium Hydroxide (KOH)
- N,N-Dimethylformamide (DMF)
- Sodium thiosulfate (Na₂S₂O₃)
- Potassium carbonate (K₂CO₃)
- Water (H₂O)
- Ethyl acetate

Procedure:

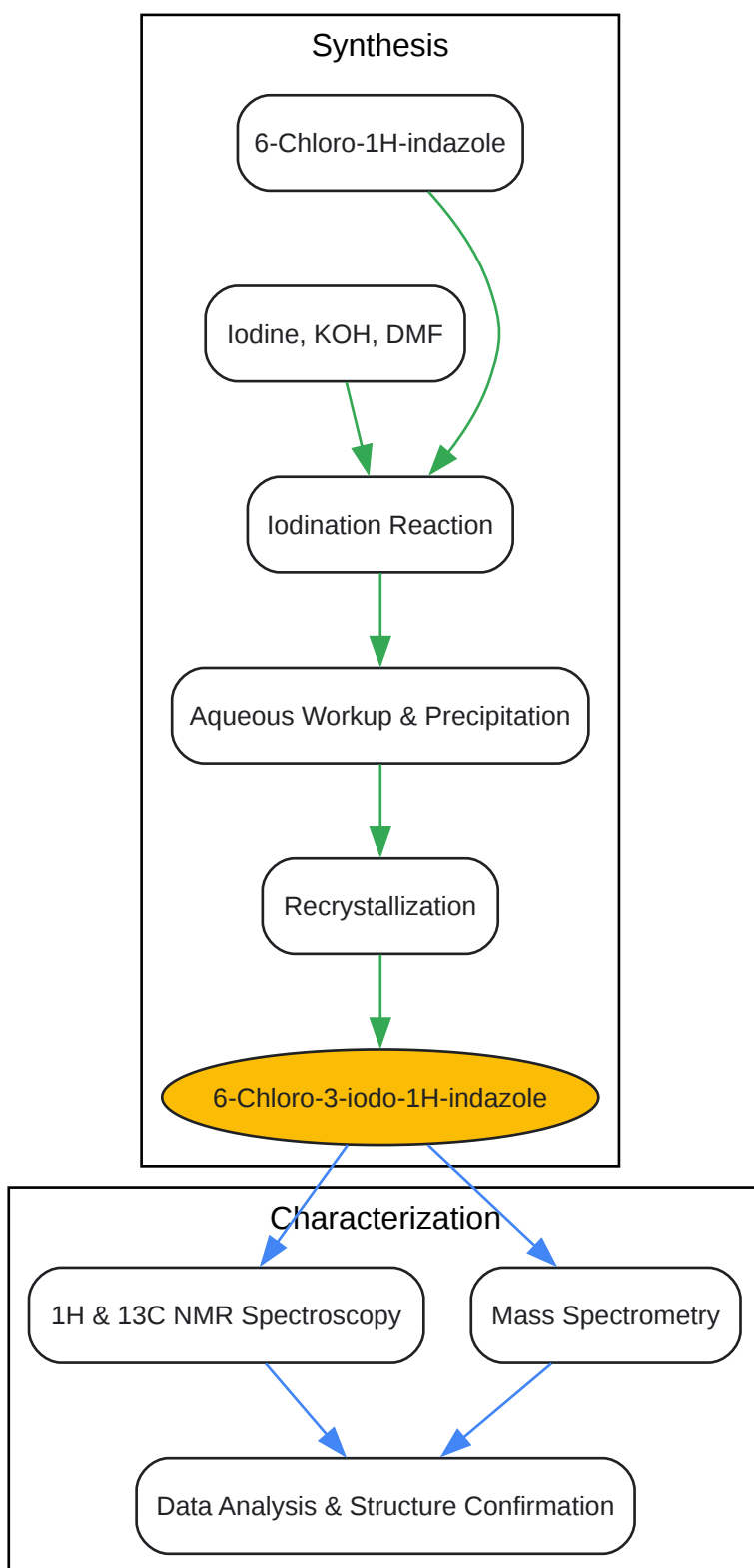
- To a solution of 6-chloro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents) and stir at room temperature.
- In a separate flask, dissolve iodine (1.5 equivalents) in DMF.
- Add the iodine solution dropwise to the reaction mixture.

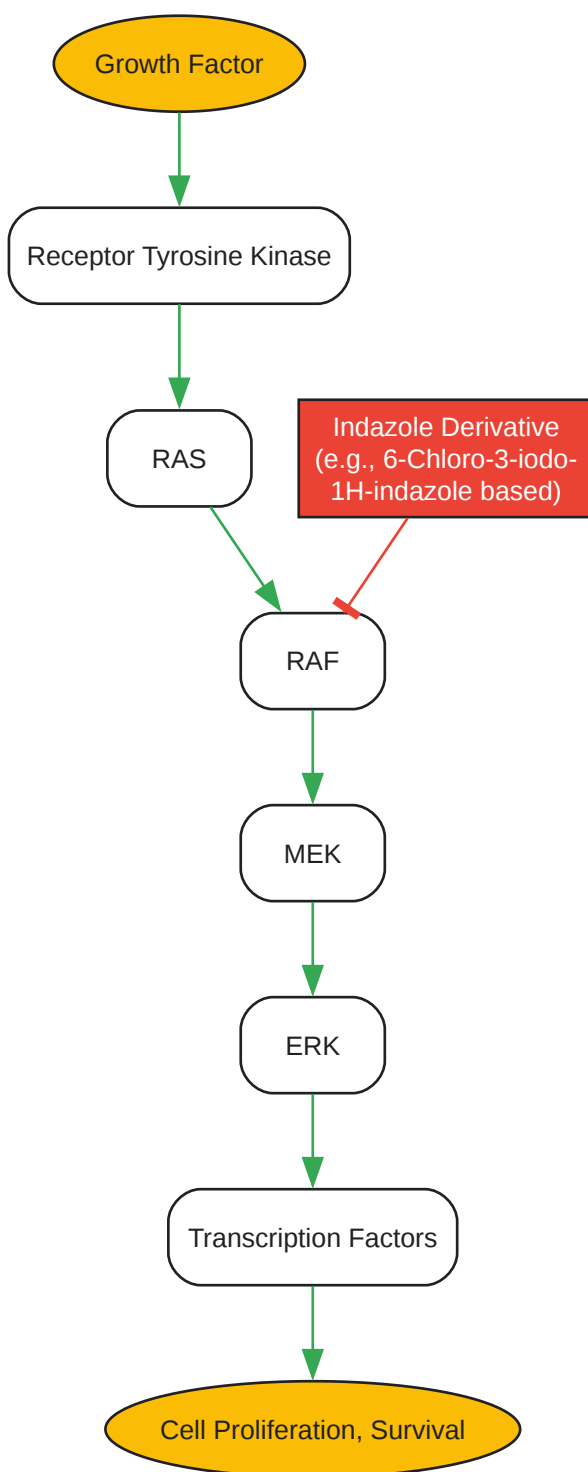
- Stir the reaction at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
- A precipitate of **6-Chloro-3-iodo-1H-indazole** will form.
- Collect the solid by filtration and wash with water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **6-Chloro-3-iodo-1H-indazole**.





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- To cite this document: BenchChem. [Spectroscopic data for 6-Chloro-3-iodo-1H-indazole characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358161#spectroscopic-data-for-6-chloro-3-iodo-1h-indazole-characterization\]](https://www.benchchem.com/product/b1358161#spectroscopic-data-for-6-chloro-3-iodo-1h-indazole-characterization)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com